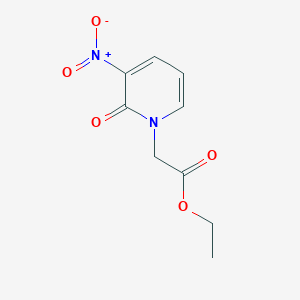
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is primarily used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is not well understood, and further research is needed to elucidate its molecular target and mode of action. However, it is believed that it may act as a prodrug that is activated by metabolic enzymes in the body. Once activated, it may interact with various cellular targets and modulate their function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are not well characterized, and further research is needed to determine its effects on various biological systems. However, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties in vitro. It has also been shown to have potential applications in the development of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate in lab experiments include its high purity and yield, ease of synthesis, and potential applications in various fields. However, its limitations include its limited solubility in certain solvents, potential toxicity, and the need for further research to determine its molecular target and mode of action.
Orientations Futures
There are numerous future directions for the research and development of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. These include:
1. Further elucidation of its molecular target and mode of action.
2. Optimization of its synthesis method for high yields and purity.
3. Development of new applications in the fields of pharmaceuticals, agrochemicals, and materials science.
4. Investigation of its potential toxicity and safety profile.
5. Development of new derivatives with improved properties and efficacy.
In conclusion, Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized for high yields and purity, and it has been used in the synthesis of various organic compounds. Further research is needed to elucidate its molecular target and mode of action, as well as its potential applications in the development of new materials and drugs.
Applications De Recherche Scientifique
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has a wide range of potential applications in scientific research. It is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-microbial agents. Additionally, it has been used in the development of new materials such as liquid crystals and polymers.
Propriétés
IUPAC Name |
ethyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-8(12)6-10-5-3-4-7(9(10)13)11(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVHQCGIUMCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434914 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
CAS RN |
147283-76-9 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


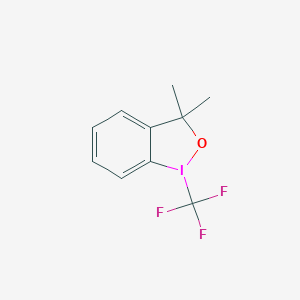
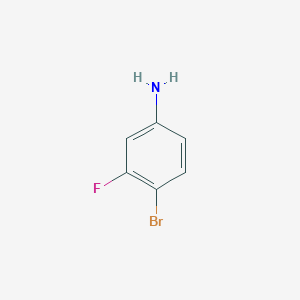
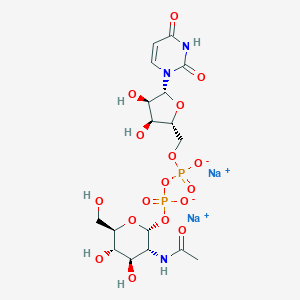
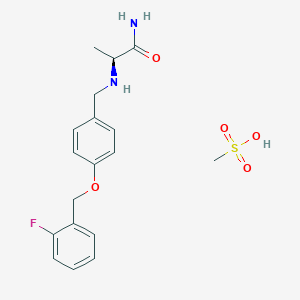
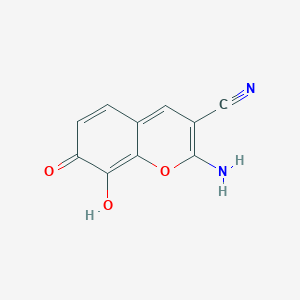
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
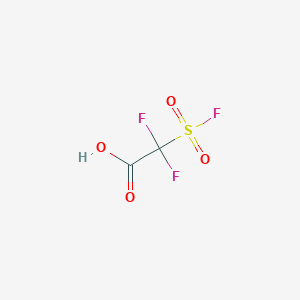
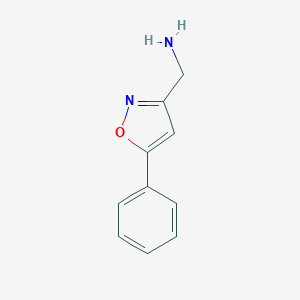

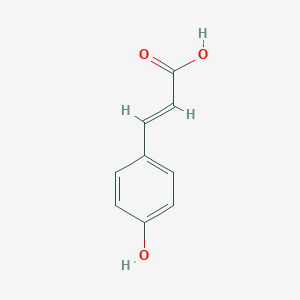
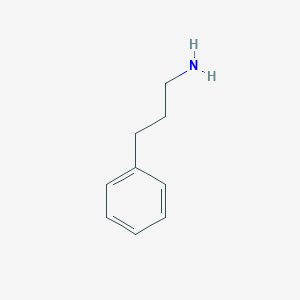

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)